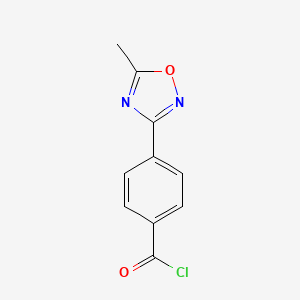

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

説明

BenchChem offers high-quality 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-12-10(13-15-6)8-4-2-7(3-5-8)9(11)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBDBBBBXFXBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428185 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222541-76-6 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry. Its prevalence in numerous biologically active compounds stems from its favorable physicochemical properties, including metabolic stability and its ability to act as a bioisosteric replacement for amide and ester functional groups. This structural feature allows for the modulation of pharmacokinetic and pharmacodynamic properties of drug candidates. Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, making them a valuable scaffold in the design of novel therapeutic agents.[1][2] This guide focuses on a key building block for the synthesis of such agents: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride.

Core Compound Profile: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

CAS Number: 222541-76-6[3]

This reactive acyl chloride is a crucial intermediate for introducing the 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl moiety into a target molecule. Its utility lies in its ability to readily undergo nucleophilic acyl substitution reactions, enabling the formation of amides, esters, and other derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [3] |

| Molecular Weight | 222.63 g/mol | [3] |

| Appearance | Solid (predicted) | General knowledge of benzoyl chlorides |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Reacts with water and other protic solvents. Soluble in anhydrous aprotic solvents (e.g., dichloromethane, tetrahydrofuran, toluene). | General knowledge of acyl chlorides |

Strategic Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

The synthesis of the title compound is a two-step process that begins with the formation of its carboxylic acid precursor, followed by the conversion to the final acyl chloride. This strategic approach ensures a high-purity final product suitable for downstream applications in medicinal chemistry.

Part 1: Synthesis of the Precursor - 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

The formation of the 1,2,4-oxadiazole ring is achieved through the cyclocondensation of a nitrile with an amidoxime. In this case, 4-cyanobenzoic acid reacts with acetamidoxime.

Reaction Scheme:

Caption: Synthesis of the carboxylic acid precursor.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-cyanobenzoic acid (1 equivalent) and acetamidoxime (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF).

-

Base Addition: Add a base, for example, potassium carbonate (K₂CO₃) (1.5 equivalents), to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to precipitate the product.

-

Purification: Filter the precipitate, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid.

Causality Behind Experimental Choices:

-

Solvent: DMF is chosen for its high boiling point and its ability to dissolve the reactants and reagents.

-

Base: Potassium carbonate acts as a base to facilitate the initial reaction between the nitrile and the amidoxime, leading to the formation of an O-acyl amidoxime intermediate.

-

Heat: Thermal energy is required to promote the cyclization of the intermediate to the final 1,2,4-oxadiazole ring.

-

Acidification: Acidification of the reaction mixture during work-up protonates the carboxylate salt, leading to the precipitation of the desired carboxylic acid.

Part 2: Conversion to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step. Oxalyl chloride, in the presence of a catalytic amount of DMF, is a common and effective reagent for this transformation. Thionyl chloride can also be used.[4]

Reaction Scheme:

Caption: Conversion of the carboxylic acid to the acyl chloride.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (1-2 drops).

-

Reagent Addition: Slowly add oxalyl chloride (1.5-2.0 equivalents) to the solution at 0 °C (ice bath).

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The evolution of gas (CO₂ and CO) will be observed. The reaction is typically complete when gas evolution ceases.

-

Isolation of Product: The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride. This product is often used in the next step without further purification due to its reactivity.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as acyl chlorides are highly susceptible to hydrolysis.

-

Inert Atmosphere: An inert atmosphere prevents the reaction of the acyl chloride with atmospheric moisture.

-

Oxalyl Chloride: Oxalyl chloride is a preferred reagent for this conversion as the byproducts (CO₂, CO, and HCl) are gaseous and easily removed from the reaction mixture.

-

Catalytic DMF: DMF catalyzes the reaction by forming a Vilsmeier intermediate with oxalyl chloride, which is a more potent acylating agent.

Characterization of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

Due to its reactive nature, the benzoyl chloride is typically characterized and used immediately. Key characterization techniques would include:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: A strong absorption band in the region of 1770-1815 cm⁻¹ is characteristic of the C=O stretch of the acyl chloride. The disappearance of the broad O-H stretch from the starting carboxylic acid would also be indicative of a successful reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The aromatic protons would show characteristic shifts in the downfield region. The methyl protons on the oxadiazole ring would appear as a singlet.

-

¹³C-NMR: The carbonyl carbon of the acyl chloride would have a characteristic chemical shift in the range of 165-175 ppm. The carbons of the oxadiazole ring would also have distinct signals.[5]

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the mass of the product.

Applications in Drug Development: A Versatile Building Block

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its primary utility is in the acylation of nucleophiles such as amines and alcohols to form amides and esters, respectively. These functional groups are prevalent in many drug molecules.

The 1,2,4-oxadiazole moiety itself has been incorporated into compounds targeting a range of biological pathways and enzymes. For instance, derivatives of 1,2,4-oxadiazole have been investigated as inhibitors of enzymes such as carbonic anhydrase, which is a target for diuretics and treatments for glaucoma.[6] They have also been explored as anticancer agents.[7]

Illustrative Application: Synthesis of an Enzyme Inhibitor

The following workflow illustrates how 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride can be used to synthesize a hypothetical enzyme inhibitor.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 222541-76-6|4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. cyberleninka.ru [cyberleninka.ru]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride, a key building block in medicinal chemistry. The guide details its synthesis, starting from the corresponding benzoic acid precursor, and outlines the critical step of converting the carboxylic acid to the highly reactive acyl chloride. It further delves into the compound's chemical properties, including its IUPAC name, molecular structure, and key physicochemical parameters. The significance of the 1,2,4-oxadiazole moiety in drug design is explored, highlighting its role as a bioisostere for ester and amide groups. This guide also discusses the applications of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride as a crucial intermediate in the synthesis of complex bioactive molecules, with a particular focus on its potential in the development of kinase inhibitors for therapeutic use. Detailed experimental protocols, data presentation, and workflow visualizations are provided to equip researchers with the practical knowledge required for the successful utilization of this versatile chemical entity.

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry.[1] Its prevalence in drug discovery stems from its unique physicochemical properties, which allow it to serve as a bioisosteric replacement for amide and ester functionalities.[1] This substitution can lead to improved metabolic stability, enhanced oral bioavailability, and modulated pharmacokinetic profiles of drug candidates. The oxadiazole nucleus is a feature of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[2] The specific compound, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride, is a particularly valuable synthetic intermediate, combining the favorable properties of the oxadiazole core with the reactive benzoyl chloride group, making it a versatile building block for the construction of complex molecular architectures.

Chemical Properties and Identification

The IUPAC name for the compound is 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride .[3]

| Property | Value | Source |

| CAS Number | 222541-76-6 | [3] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [3] |

| Molecular Weight | 222.63 g/mol | [3] |

| SMILES | O=C(Cl)C1=CC=C(C2=NOC(C)=N2)C=C1 | [3] |

Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is a two-step process that begins with the synthesis of its precursor, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid, followed by the conversion of the carboxylic acid to the acyl chloride.

Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

A robust method for the synthesis of 4-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids involves the selective oxidation of the corresponding 5-R-3-tolyl-1,2,4-oxadiazoles. This approach offers high yields and a more direct route compared to other methods.[4] The reaction is typically carried out using a catalytic system, such as cobalt acetate, in the presence of an oxidizing agent.

Caption: Synthetic pathway to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid.

Conversion of Carboxylic Acid to Acyl Chloride

The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is a common and efficient method that proceeds under mild conditions.[5]

Experimental Protocol: Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of carboxylic acid).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Chlorination: Cool the suspension to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise via a syringe.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

-

Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is typically used in the next step without further purification.

Caption: Conversion of the benzoic acid to the corresponding benzoyl chloride.

Chemical Reactivity and Applications in Drug Discovery

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is a highly reactive intermediate due to the presence of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. This reactivity makes it an invaluable tool for introducing the 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl moiety into target molecules.

The 1,2,4-oxadiazole ring system is a key pharmacophore in a number of drug candidates. For instance, derivatives of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid have been investigated for their potential in treating diseases ameliorated by the modulation of premature translation termination. Furthermore, the structural motif of an aryl group linked to a benzoyl group via a five-membered heterocycle is present in a number of potent kinase inhibitors. For example, novel 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)benzamides have been identified as promising RET kinase inhibitors for cancer therapy.[6] The title compound serves as a key building block for the synthesis of analogous structures, enabling the exploration of structure-activity relationships in the development of novel therapeutics.

Conclusion

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is a versatile and valuable building block for medicinal chemists and drug discovery professionals. Its synthesis is achievable through a straightforward two-step process, and its high reactivity allows for the facile incorporation of the medicinally important 1,2,4-oxadiazole moiety into a wide range of molecular scaffolds. The strategic use of this intermediate will continue to play a significant role in the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitor development. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this important chemical tool in their drug discovery endeavors.

References

Sources

- 1. rsc.org [rsc.org]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. 222541-76-6|4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

- 6. Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is relentless. The 1,2,4-oxadiazole moiety, a bioisostere for esters and amides, is a privileged scaffold, frequently incorporated to improve metabolic stability, cell permeability, and target engagement. The reagent at the center of this guide, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride, serves as a critical building block for introducing this valuable heterocycle into drug candidates. Its bifunctional nature, possessing a reactive acyl chloride and a stable oxadiazole ring, allows for the straightforward synthesis of a diverse library of benzamide derivatives.

This document is crafted not as a mere recitation of steps, but as a comprehensive guide grounded in the principles of synthetic organic chemistry. It is intended for researchers, scientists, and drug development professionals who seek not only to perform a reaction but to understand its nuances, anticipate challenges, and optimize for success.

Chemical & Physical Properties

A thorough understanding of the starting material is paramount for any successful synthetic endeavor. Below is a summary of the key properties of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride.

| Property | Value | Source |

| CAS Number | 222541-76-6 | |

| Molecular Formula | C₁₀H₇ClN₂O₂ | |

| Molecular Weight | 222.63 g/mol | |

| SMILES Code | O=C(Cl)C1=CC=C(C2=NOC(C)=N2)C=C1 |

Reaction Mechanism and Rationale

The synthesis of amides from 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride and a primary or secondary amine follows the well-established Schotten-Baumann reaction conditions. This is a nucleophilic acyl substitution reaction.

The Causality Behind Experimental Choices:

-

The Acyl Chloride: The benzoyl chloride derivative is a highly reactive electrophile. The electron-withdrawing nature of the carbonyl group and the adjacent chloride atom makes the carbonyl carbon highly susceptible to nucleophilic attack.

-

The Amine: Primary and secondary amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. The reactivity of the amine can be influenced by steric hindrance and the electronic nature of its substituents.

-

The Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, typically a tertiary amine like triethylamine or pyridine, is crucial to neutralize the HCl. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Caption: General workflow for the synthesis of amides.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of amides using 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride. These are general procedures and may require optimization based on the specific amine used.

Protocol 1: General Synthesis of N-Aryl/Alkyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzamides

This protocol is adapted from standard Schotten-Baumann conditions and is suitable for a wide range of primary and secondary amines.

Materials and Equipment:

-

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

-

Appropriate primary or secondary amine

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon) setup

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Base Addition: To the stirred amine solution, add triethylamine (1.2 equivalents) dropwise.

-

Acyl Chloride Addition: Dissolve 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting amine and acyl chloride on TLC and the appearance of a new, typically less polar, product spot. The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Alternative Amide Coupling via the Carboxylic Acid

Materials and Equipment:

-

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

A catalytic amount of N,N-Dimethylformamide (DMF)

-

The desired primary or secondary amine

-

A non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Acid Chloride Formation: In a fume hood, suspend 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid (1.0 equivalent) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). To this suspension, add oxalyl chloride (1.5 equivalents) dropwise at room temperature. The reaction mixture will typically become a clear solution as the acid chloride forms. Stir for 1-2 hours.

-

Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. It is crucial that this step is performed thoroughly.

-

Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution.

-

Reaction and Workup: Follow steps 4-6 from Protocol 1.

Caption: A typical experimental workflow for amide synthesis.

Safety and Handling

Trustworthiness Through Safety: A self-validating protocol is one that prioritizes safety. Acyl chlorides are corrosive and lachrymatory, and they react violently with water.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Moisture Sensitivity: This reagent is highly sensitive to moisture. Use anhydrous solvents and techniques to prevent hydrolysis of the acyl chloride. Hydrolysis will lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

-

Quenching: Any residual acyl chloride should be quenched carefully. This can be done by slowly adding the reaction mixture to a stirred solution of a weak base, such as sodium bicarbonate, or by carefully adding an alcohol like isopropanol to form the less reactive ester.

-

Hazard Statements: According to supplier information, this compound is associated with the hazard statements H314 (Causes severe skin burns and eye damage) and H290 (May be corrosive to metals).

Data Interpretation: What to Expect

-

¹H NMR:

-

The methyl group on the oxadiazole ring will likely appear as a singlet around δ 2.5-2.7 ppm.

-

The aromatic protons on the central benzene ring will appear as two doublets in the aromatic region (δ 7.5-8.5 ppm).

-

The N-H proton of a secondary amide will appear as a broad singlet, the chemical shift of which will be concentration-dependent.

-

The protons on the R group of the amine will have characteristic shifts depending on their chemical environment.

-

-

¹³C NMR:

-

The carbonyl carbon of the amide will be observed in the range of δ 165-175 ppm.

-

The carbons of the oxadiazole and benzene rings will have distinct signals in the aromatic region.

-

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the synthesized amide.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Inactive acyl chloride (hydrolyzed)- Amine is not nucleophilic enough- Insufficient base | - Use freshly opened or purified acyl chloride- Use anhydrous solvents and inert atmosphere- Consider using a more forcing coupling reagent (e.g., HATU, HOBt) with the corresponding carboxylic acid- Ensure at least one equivalent of base is used |

| Multiple Products | - Side reactions of the amine- Diacylation of a primary amine | - Use a milder base or lower the reaction temperature- Use a slight excess of the amine |

| Difficult Purification | - Byproducts are co-eluting with the product- Product is insoluble | - Try a different solvent system for chromatography- Attempt purification by recrystallization- For insoluble products, trituration with a suitable solvent may be effective |

References

Application Note & Protocol: Synthesis of N-Substituted 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzamides

Abstract

This document provides a comprehensive technical guide for the synthesis of N-substituted 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzamides through the reaction of 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride with primary amines. The 1,2,4-oxadiazole motif is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This guide details the underlying chemical principles, a step-by-step experimental protocol, and methods for product characterization, aimed at researchers in drug discovery and synthetic organic chemistry.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery. Its unique electronic properties and ability to act as a bioisosteric replacement for amide and ester functionalities make it a valuable component in the design of novel therapeutic agents.[2] Compounds incorporating this moiety have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[1][3]

The synthesis of libraries of N-substituted benzamides containing the 4-(5-methyl-1,2,4-oxadiazol-3-yl) core allows for the exploration of structure-activity relationships (SAR), a critical step in the optimization of lead compounds in drug development. The reaction of the corresponding benzoyl chloride with a diverse range of primary amines is a robust and efficient method for generating such libraries.

Reaction Mechanism and Rationale

The reaction of 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride with a primary amine is a classic example of nucleophilic acyl substitution.[4] The reaction is typically performed under Schotten-Baumann conditions, which involve a two-phase solvent system and a base to neutralize the hydrochloric acid byproduct.[5][6]

Mechanism Breakdown:

-

Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting protonated amide is deprotonated by a base (e.g., triethylamine or sodium hydroxide) to yield the final N-substituted amide product and a salt (e.g., triethylammonium chloride). The base is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.[7]

Diagram of the Nucleophilic Acyl Substitution Mechanism

Caption: Nucleophilic acyl substitution mechanism for amide formation.

Experimental Protocols

This section outlines the necessary procedures, starting from the preparation of the benzoyl chloride to the final amide synthesis and purification.

Preparation of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

The benzoyl chloride is a reactive intermediate and is typically prepared from the corresponding carboxylic acid and used immediately.

Materials:

-

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid (1.0 eq).

-

Suspend the acid in anhydrous DCM or toluene.

-

Add thionyl chloride (2-3 eq) dropwise at room temperature.[8] Alternatively, add oxalyl chloride (1.5-2.0 eq) and a catalytic drop of DMF.[3]

-

Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the reaction by the cessation of gas evolution (HCl or CO/CO₂).

-

Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

-

The resulting crude 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is typically a solid and can be used in the next step without further purification.

Workflow for Benzoyl Chloride and Amide Synthesis

Caption: Overall workflow for the two-stage synthesis.

Synthesis of N-Substituted 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzamides

This protocol provides a general method for the acylation of primary amines.

Materials:

-

Crude 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

-

Primary amine (e.g., benzylamine, aniline, etc.)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a separate flask, dissolve the primary amine (1.0 eq) and triethylamine (1.2-1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the benzoyl chloride solution dropwise to the stirred amine solution at 0 °C. A precipitate (triethylammonium chloride) will likely form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical conditions and outcomes for the synthesis of various N-substituted 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzamides.

| Entry | Primary Amine (R-NH₂) | Base | Solvent | Time (h) | Purification Method | Typical Yield (%) |

| 1 | Benzylamine | Et₃N | DCM | 4 | Recrystallization (EtOH) | 85-95% |

| 2 | Aniline | Pyridine | DCM | 6 | Column Chromatography | 70-85% |

| 3 | Cyclohexylamine | Et₃N | DCM | 3 | Recrystallization (EtOAc/Hex) | 88-96% |

| 4 | 4-Fluoroaniline | Et₃N | THF | 8 | Column Chromatography | 75-88% |

Product Characterization

The identity and purity of the synthesized amides should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Expect to see characteristic signals for the aromatic protons of the benzamide core, the methyl group on the oxadiazole (typically a singlet around δ 2.6 ppm), and signals corresponding to the 'R' group from the primary amine. The amide N-H proton will appear as a broad singlet.[9]

-

¹³C-NMR: Signals for the carbonyl carbon of the amide, and distinct carbons of the benzoyl and oxadiazole rings will be present.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to confirm the molecular weight of the product, typically observing the [M+H]⁺ or [M+Na]⁺ ion.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1650 cm⁻¹).[9]

-

Elemental Analysis: To confirm the elemental composition (C, H, N) of the final product.[9]

Troubleshooting and Key Considerations

-

Hydrolysis of Benzoyl Chloride: The benzoyl chloride is moisture-sensitive. Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere to prevent hydrolysis back to the carboxylic acid.

-

Low Yields: If yields are low, ensure the base is of good quality and used in sufficient excess to neutralize all generated HCl. The reactivity of the primary amine can also affect the reaction rate; less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require longer reaction times or gentle heating.

-

Side Reactions: For primary amines containing other nucleophilic groups (e.g., hydroxyl or thiol groups), protection of these groups may be necessary to avoid competing acylation reactions.

Conclusion

The reaction of 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride with primary amines under Schotten-Baumann conditions is a reliable and versatile method for synthesizing a diverse range of N-substituted benzamides. These compounds serve as valuable building blocks in medicinal chemistry for the development of new therapeutic agents. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can efficiently generate libraries of these important molecules for further biological evaluation.

References

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available at: [Link]

-

Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

-

4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents. PubMed. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]

-

Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Available at: [Link]

-

Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs. National Institutes of Health. Available at: [Link]

- CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.Google Patents.

-

Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]

-

Schotten–Baumann reaction. Grokipedia. Available at: [Link]

-

The mechanism of synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl) sulfamoyl]phenyl}benzamide (1b). ResearchGate. Available at: [Link]

-

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) -1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. Available at: [Link]

-

Benzoyl chloride, 4-pentyl-. Organic Syntheses. Available at: [Link]

-

Schotten–Baumann reaction. L.S.College, Muzaffarpur. Available at: [Link]

-

Synthesis and Characterization of Some New N-(Substituted 4-Methylene-2-oxo-4H-benzo[e][10]oxazin-3-yl)isonicotinamide. ResearchGate. Available at: [Link]

- US4851160A - Process for the preparation of benzoic acid derivatives.Google Patents.

-

Synthesis of (b) 4-methoxy carbonyl benzoic acid chloride. PrepChem.com. Available at: [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Available at: [Link]

-

Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. Available at: [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. Available at: [Link]

-

Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids. American Journal of Applied Science and Technology. Available at: [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. nvpublicationhouse.com [nvpublicationhouse.com]

- 8. prepchem.com [prepchem.com]

- 9. Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-substituted (1,2,5-oxadiazol-3-yl)benzamides and -benzene sulfonamides as antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

experimental protocol for acylation with 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

An Application Guide to Acylation Reactions with 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl Chloride

Introduction: The Strategic Role of the 1,2,4-Oxadiazole Moiety

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among them, the 1,2,4-oxadiazole ring is a privileged structure, serving as a versatile bioisostere for ester and amide functionalities, thereby enhancing metabolic stability and modulating physicochemical properties. 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is a key intermediate, providing a robust chemical handle to introduce this valuable moiety onto various nucleophilic substrates. This document serves as a comprehensive guide for researchers, offering detailed protocols, mechanistic insights, and practical advice for employing this reagent in acylation reactions to synthesize novel amides and esters.

Reagent Profile and Handling

Understanding the properties and hazards of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is the foundation of its effective and safe use. As with all acyl chlorides, it is a reactive and corrosive compound that requires careful handling.

| Property | Data |

| Chemical Name | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride |

| CAS Number | 222541-76-6[1] |

| Molecular Formula | C₁₀H₇ClN₂O₂[1] |

| Molecular Weight | 222.63 g/mol [1] |

| Appearance | Typically a solid at room temperature. |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Keep container tightly sealed to prevent moisture ingress, which leads to hydrolysis. |

| Key Safety Hazards | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals.[1] Reacts violently with water and protic solvents.[2][3] Lachrymator; irritating to the respiratory system.[3] |

The Chemistry of Acylation: A Mechanistic Overview

The acylation of nucleophiles such as amines and alcohols with 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The reaction is significantly enhanced by the presence of a non-nucleophilic base, a classic approach often referred to as the Schotten-Baumann reaction.[4][5][6]

The Role of the Base is Two-Fold:

-

Nucleophile Activation/Proton Scavenging: For alcohols, a base like pyridine can act as a catalyst. For both amines and alcohols, the base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[4][5]

-

Driving Equilibrium: The removal of HCl prevents the protonation of the amine nucleophile (forming a non-nucleophilic ammonium salt) and shifts the reaction equilibrium towards the formation of the desired acylated product.[5]

Caption: General mechanism of base-promoted nucleophilic acyl substitution.

Experimental Protocol 1: Synthesis of an Amide

This protocol details the acylation of a primary amine, a robust method for forming a stable amide bond, a cornerstone of peptide synthesis and small molecule drug design.

Materials:

-

Primary Amine (e.g., Benzylamine) (1.0 eq)

-

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (1.05 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and anhydrous DCM.

-

Base Addition: Add triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Dissolve 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of side products.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting amine indicates reaction completion.

-

Quenching & Work-up: Upon completion, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction & Washing:

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining HCl and unreacted starting acid), and finally with brine.[7] Trustworthiness Note: These washing steps are essential for removing impurities and ensuring a clean crude product before purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude amide by either recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.[8]

Experimental Protocol 2: Synthesis of an Ester

This protocol outlines the acylation of a primary alcohol to form an ester. This reaction is fundamental in creating prodrugs and modifying the lipophilicity of lead compounds.

Materials:

-

Primary Alcohol (e.g., Benzyl Alcohol) (1.0 eq)

-

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (1.1 eq)

-

Anhydrous Pyridine (can be used as both base and solvent) or Triethylamine (1.2 eq) in anhydrous DCM

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

-

Base Addition: Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath. Expertise Note: Pyridine is often an excellent choice for alcohol acylation as it can also act as a nucleophilic catalyst, activating the acyl chloride.

-

Acyl Chloride Addition: Slowly add 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (1.1 eq) dropwise to the stirred solution.[7]

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC for the disappearance of the starting alcohol.

-

Work-up: Once complete, quench the reaction by carefully adding 1 M HCl.[7] Transfer the mixture to a separatory funnel.

-

Extraction & Washing: Extract the aqueous layer twice with DCM. Combine the organic extracts and wash sequentially with 1 M HCl (to ensure all pyridine is removed as its hydrochloride salt), water, saturated NaHCO₃ solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude ester by column chromatography on silica gel.

Caption: Standard laboratory workflow for acylation reactions.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| No or Low Conversion | 1. Inactive acyl chloride (hydrolyzed). 2. Insufficient base. 3. Low reactivity of the nucleophile. | 1. Use freshly opened or properly stored acyl chloride. 2. Ensure stoichiometry of the base is correct (≥1 eq for amines, catalytic to stoichiometric for alcohols). 3. Increase reaction time, temperature, or add a catalyst like DMAP for sluggish alcohol acylations. |

| Multiple Spots on TLC | 1. Formation of side products (e.g., diacylation of primary amines). 2. Degradation of product or starting material. | 1. Use a slight excess of the amine relative to the acyl chloride. Maintain low temperatures during addition. 2. Ensure anhydrous conditions and check the stability of your compounds under the reaction conditions. |

| Difficult Purification | 1. Emulsion during work-up. 2. Product co-elutes with impurities. | 1. Add more brine to the separatory funnel to break the emulsion. 2. Optimize the solvent system for column chromatography; try a different solvent polarity or a different stationary phase. |

Critical Safety Precautions

Working with acyl chlorides demands strict adherence to safety protocols.

-

Engineering Controls: Always handle 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride and its reactions in a certified chemical fume hood to avoid inhalation of corrosive vapors.[9]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves may not be sufficient for prolonged contact; consult a glove compatibility chart).[10]

-

Anhydrous Conditions: Acyl chlorides react violently with water, releasing heat and corrosive HCl gas.[2] Ensure all glassware is oven- or flame-dried and that all solvents are anhydrous.

-

Quenching: Always quench reactions by adding the reaction mixture slowly to the quenching solution (e.g., ice/water or a dilute base) with good stirring. Never add water directly to the concentrated reaction mixture.

-

Waste Disposal: Aqueous waste will be acidic and should be neutralized before disposal. Organic waste containing chlorinated solvents must be disposed of in a designated halogenated waste container.

References

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl) . (2024). ResearchGate. Available at: [Link]

-

Schotten Baumann Reaction . (2019). BYJU'S. Available at: [Link]

-

Acid Chloride/ chloroformate purification? . (2025). ResearchGate. Available at: [Link]

-

Hazardous Substance Fact Sheet - Acetyl Chloride . New Jersey Department of Health. Available at: [Link]

-

Schotten Baumann Reaction: Introduction, mechanism, procedure . Chemistry Notes. Available at: [Link]

-

Reaction Mechanism of Schotten Baumann Reaction . Physics Wallah. Available at: [Link]

-

Schotten-Baumann Reaction and its Mechanism . YouTube. Available at: [Link]

-

Chemistry Schotten Baumann Reaction . SATHEE. Available at: [Link]

-

Reaction of Schotten Baumann Reaction . Physics Wallah. Available at: [Link]

Sources

- 1. 222541-76-6|4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride|BLD Pharm [bldpharm.com]

- 2. nj.gov [nj.gov]

- 3. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. byjus.com [byjus.com]

- 5. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. download.basf.com [download.basf.com]

Application Notes: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl Chloride - A Versatile Building Block for Modern Drug Discovery

Introduction: The Strategic Value of the 1,2,4-Oxadiazole Moiety

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced pharmacological profiles is relentless. Among these, the 1,2,4-oxadiazole ring has emerged as a privileged five-membered heterocycle.[1][2] Its significance lies not only in its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, but also in its role as a robust bioisostere.[3][4] Specifically, the 1,2,4-oxadiazole ring is frequently employed as a hydrolytically stable replacement for ester and amide functionalities, a critical advantage in overcoming the metabolic liabilities often associated with these common linkages in drug candidates.[5] This bioisosteric substitution can lead to improved pharmacokinetic profiles, such as increased metabolic stability and better oral bioavailability, without compromising the key interactions with biological targets.

This application note provides a comprehensive guide for researchers on the synthesis and utilization of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride , a key building block for introducing this valuable pharmacophore into new chemical entities. We will detail the synthetic pathway from commercially available precursors, provide step-by-step protocols for its application in amide and ester formation, and discuss the strategic rationale for its inclusion in drug design, supported by relevant examples.

Physicochemical Properties and Design Rationale

The strategic incorporation of the 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl moiety into a drug candidate is underpinned by several key physicochemical and structural advantages.

| Property | Advantage in Drug Design |

| Metabolic Stability | The 1,2,4-oxadiazole ring is resistant to enzymatic hydrolysis by proteases and esterases, which can significantly enhance the in vivo half-life of a drug. |

| Bioisosterism | It effectively mimics the hydrogen bonding and conformational properties of amide and ester groups, allowing for the preservation of crucial interactions with target proteins.[5] |

| Rigidity | The planar and rigid nature of the oxadiazole ring can reduce the conformational flexibility of a molecule, potentially leading to higher binding affinity and selectivity for the target. |

| Lipophilicity Modulation | The introduction of the 1,2,4-oxadiazole can alter the lipophilicity of a compound, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties. |

| Polarity and Solubility | The nitrogen and oxygen atoms in the ring can act as hydrogen bond acceptors, influencing the compound's solubility and interactions with biological targets. |

Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl Chloride

The synthesis of the title compound is a two-step process, commencing with the formation of the corresponding benzoic acid, followed by its conversion to the more reactive benzoyl chloride.

Part 1: Synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic Acid

The formation of the 1,2,4-oxadiazole ring is typically achieved through the cyclization of an O-acyl amidoxime, which is itself formed from the reaction of an amidoxime with an acylating agent. A common and efficient method involves the reaction of 4-cyanobenzonitrile with hydroxylamine to form the amidoxime, followed by reaction with acetic anhydride and subsequent cyclization. A more direct approach, however, involves the reaction of 4-cyanobenzoic acid with acetamidoxime. For the purpose of this protocol, we will adapt a general and robust procedure.[6]

Reaction Scheme:

Caption: Synthesis of the benzoic acid precursor.

Protocol:

-

Reagents and Equipment:

-

4-Carboxybenzamidoxime

-

Acetic Anhydride

-

Pyridine

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, crystallization dishes)

-

-

Procedure:

-

To a solution of 4-carboxybenzamidoxime (1.0 eq) in pyridine (5-10 volumes) in a round-bottom flask, add acetic anhydride (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 115°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of 2-3, which will precipitate the product.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Part 2: Conversion to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, often accomplished using thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] The use of thionyl chloride is efficient and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Reaction Scheme:

Caption: General scheme for amide synthesis.

Procedure:

-

Reagents and Equipment:

-

Primary amine (1.0 eq)

-

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (1.05 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq)

-

Round-bottom flask, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment

-

-

Procedure:

-

Dissolve the primary amine (1.0 eq) and the base (e.g., triethylamine, 1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

-

Add the solution of the benzoyl chloride dropwise to the stirred amine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide.

-

Protocol 2: Ester Bond Formation with an Alcohol

This protocol outlines the esterification of an alcohol, which can be useful for creating prodrugs or modifying the solubility of a compound. The reaction is typically catalyzed by a base like pyridine or 4-(dimethylamino)pyridine (DMAP). [9] Reaction Scheme:

Caption: General scheme for ester synthesis.

Procedure:

-

Reagents and Equipment:

-

Alcohol (1.0 eq)

-

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (1.2 eq)

-

Anhydrous dichloromethane (DCM) or pyridine

-

Pyridine (2.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq)

-

Round-bottom flask, magnetic stirrer, and an inert atmosphere

-

Standard work-up and purification equipment

-

-

Procedure:

-

Dissolve the alcohol (1.0 eq), pyridine (2.0 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (1.2 eq) in anhydrous DCM dropwise to the stirred alcohol solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine and DMAP), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired ester.

-

Case Study: Application in Kinase Inhibitor Design

The 1,2,4-oxadiazole moiety has been successfully incorporated into various kinase inhibitors. For example, in the development of novel Rearranged during Transfection (RET) kinase inhibitors, the replacement of a linker with a 1,2,4-oxadiazole ring led to enhanced biological activity. [2]While a specific marketed drug containing the exact 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl moiety is not readily identifiable, numerous patents describe its use in the synthesis of biologically active compounds. For instance, patent US7419991B2 discloses 3-[5-(2-fluoro-phenyl)-o[1][10]xadiazol-3-yl]-benzoic acid derivatives for the treatment of diseases caused by nonsense mutations, highlighting the therapeutic potential of this scaffold. [1] The 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride building block allows for the systematic exploration of the chemical space around a core scaffold. By reacting it with a library of amines or alcohols, medicinal chemists can rapidly generate a series of analogues to probe structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and ADME profiles.

Conclusion

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is a valuable and versatile building block for drug discovery. Its synthesis is straightforward from readily available starting materials. The protocols provided herein offer robust methods for its incorporation into lead compounds via amide or ester linkages. The inherent properties of the 1,2,4-oxadiazole ring as a stable bioisostere for amides and esters make this reagent a powerful tool for medicinal chemists seeking to enhance the drug-like properties of their molecules. By leveraging this building block, researchers can efficiently synthesize novel compounds with potentially improved pharmacokinetic and pharmacodynamic profiles, accelerating the journey from hit to clinical candidate.

References

-

Bajaj, S., et al. (2015). 1,3,4-Oxadiazoles: An emerging scaffold to target growth factors, enzymes and kinases as anticancer agents. European Journal of Medicinal Chemistry, 97, 124-143. Available from: [Link]

-

Bielik, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available from: [Link]

-

Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. Available from: [Link]

-

Chilin, A., et al. (2013). 1,2,4-Oxadiazole in Medicinal Chemistry. Current Medicinal Chemistry, 20(3), 325-347. Available from: [Link]

- Google Patents. (2014). CN104230703A - Method for synthesizing high-purity benzoyl chloride.

-

Ghosh, A. K., & Brindisi, M. (2015). Amide bond bioisosteres: strategies, synthesis, and successes. Journal of medicinal chemistry, 58(7), 2895–2940. Available from: [Link]

-

Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. Available from: [Link]

-

Li, Z., et al. (2018). Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. European Journal of Medicinal Chemistry, 157, 1064-1074. Available from: [Link]

-

MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]

-

Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Available from: [Link]

-

Zappalà, C., et al. (2019). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 24(19), 3491. Available from: [Link]

-

Google Patents. (2008). US7419991B2 - 3-[5-(2-fluoro-phenyl)-o[1][10]xadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Available from:

-

ScienceDirect. (2012). Oxadiazoles in medicinal chemistry. Available from: [Link]

-

Chemguide. (n.d.). Making Esters. Available from: [Link]

-

Sciencemadness Discussion Board. (2019). benzoic acid to benzoyl chloride ; non benzotrichloride route to hippuric acid. Available from: [Link]

Sources

- 1. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

purification of compounds synthesized from 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

An Application Guide for the Chromatographic and Non-Chromatographic Purification of Compounds Synthesized from 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl Chloride

Abstract

This comprehensive application note provides detailed protocols and expert insights for the purification of novel chemical entities derived from the acylation agent 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride. Targeting researchers, medicinal chemists, and process development scientists, this guide moves beyond generic procedures to explain the causal factors influencing purification strategy. We address the common challenges associated with purifying products from this reagent, such as the removal of the corresponding carboxylic acid byproduct and unreacted starting materials. Methodologies covered include aqueous work-up, flash column chromatography, recrystallization, and reverse-phase high-performance liquid chromatography (RP-HPLC), ensuring applicability from discovery to scale-up.

Introduction: The Synthetic Utility and Purification Challenges

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is a valuable building block in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole motif is a well-regarded bioisostere for amide and ester functionalities, often employed to enhance metabolic stability, cell permeability, and target engagement.[1] The benzoyl chloride moiety serves as a highly reactive acylating agent, primarily used to form amides and esters through reactions with nucleophiles like primary/secondary amines and alcohols, respectively.[2]

However, the high reactivity of this acyl chloride presents specific purification challenges. The primary impurity is often the hydrolysis product, 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid, which forms upon exposure to trace moisture. Additionally, unreacted starting materials and reaction additives (e.g., tertiary amine bases) must be effectively removed to ensure the high purity required for downstream biological assays and characterization. This guide provides a systematic approach to overcoming these obstacles.

Foundational Chemistry: Understanding Impurity Profiles

A robust purification strategy is built upon a solid understanding of the reaction chemistry and the resulting impurity profile. The most common application of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is in acylation reactions.

Common Reactions and Key Impurities:

-

Amide Synthesis: Reaction with a primary or secondary amine, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.

-

Ester Synthesis: Reaction with an alcohol, which can also be promoted by a base.[2]

The crude reaction mixture will typically contain:

-

Desired Product: The target amide or ester.

-

Hydrolysis Byproduct: 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid.

-

Unreacted Amine/Alcohol: The nucleophile used in the reaction.

-

Excess Base: e.g., Triethylamine.

-

Base-HCl Salt: e.g., Triethylammonium chloride.

The purification strategy must effectively separate the (usually) neutral desired product from acidic, basic, and ionic impurities.

Strategic Purification Workflow

A multi-step approach is essential for achieving high purity. The following workflow provides a logical sequence for isolating the target compound.

Caption: General purification workflow for products derived from 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride.

Detailed Purification Protocols

Protocol 1: Aqueous Work-up and Liquid-Liquid Extraction

Principle: This is the first and most critical step to remove the bulk of water-soluble impurities. By sequentially washing the organic layer with acidic, basic, and neutral aqueous solutions, we exploit the acid-base properties of the impurities to shuttle them into the aqueous phase.

Step-by-Step Methodology:

-

Quench and Dilute: Once the reaction is complete (as monitored by TLC or LC-MS), carefully quench the reaction by adding it to a separatory funnel containing deionized water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Acid Wash: Add 1M HCl (aq) to the separatory funnel. Shake vigorously and allow the layers to separate. This step protonates unreacted amines and excess tertiary bases, rendering them water-soluble and pulling them into the aqueous layer. Drain and discard the aqueous layer.

-

Base Wash: Add saturated sodium bicarbonate (NaHCO₃) solution. This deprotonates the key acidic impurity, 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid, converting it to its highly water-soluble sodium salt. Drain and discard the aqueous layer. Repeat this wash if a significant amount of the acid byproduct is suspected.

-

Brine Wash: Wash the organic layer with saturated NaCl solution (brine). This helps to remove residual water and break up any emulsions.

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

The resulting crude solid or oil is now significantly enriched in the desired product and ready for chromatographic purification.

Protocol 2: Purification by Flash Column Chromatography

Principle: Flash chromatography is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[3] For the neutral amide and ester products derived from our starting material, this method is ideal for separating them from less polar unreacted starting materials or more polar impurities that were not fully removed during the work-up.

Stationary Phase: Standard silica gel (40-63 µm particle size) is recommended for most applications.[4]

Mobile Phase Selection: The choice of eluent is critical. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[3] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rƒ) of ~0.2-0.4 for the desired product.

Table 1: Recommended Starting Solvent Systems for Flash Chromatography

| Product Polarity Estimate | Mobile Phase System (v/v) | Rationale |

| Low Polarity | 10-20% Ethyl Acetate in Hexanes | For highly non-polar products. |

| Medium Polarity | 30-50% Ethyl Acetate in Hexanes | A versatile system for many common amides and esters. |

| High Polarity | 5-10% Methanol in Dichloromethane | For products with additional polar functional groups (e.g., alcohols, secondary amides).[3] |

| Basic Compounds | Add 0.5-1% Triethylamine to the eluent | For amine-containing products, this minimizes "tailing" on the silica column by neutralizing acidic sites.[4] |

Step-by-Step Methodology:

-

Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase.

-

Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, this "dry load" can be carefully added to the top of the packed column for better resolution.

-

Elution: Begin elution with a low-polarity solvent mixture and gradually increase the polarity (gradient elution).

-

Fraction Collection: Collect fractions and monitor their composition by TLC or LC-MS.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds to a very high degree.[5] It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.[6]

Solvent Selection: The ideal recrystallization solvent should:

-

Dissolve the compound poorly at room temperature but well at its boiling point.

-

Not react with the compound.

-

Dissolve impurities well at all temperatures or not at all.

-

Be volatile enough to be easily removed from the crystals.

Table 2: Potential Solvents for Recrystallization

| Solvent | Polarity | Comments |

| Ethanol/Water | Polar | A good starting pair for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until cloudy, then clarify with a drop of ethanol. |

| Ethyl Acetate/Hexanes | Medium/Non-polar | Excellent for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexanes. |

| Toluene | Aromatic | Good for aromatic compounds that may have higher melting points.[7] |

| Isopropanol | Polar | A common choice for many pharmaceutical compounds. |

Step-by-Step Methodology:

-

Add a small amount of the chosen solvent to the crude solid in a flask.

-

Heat the mixture to the solvent's boiling point while stirring.

-

Add more hot solvent in small portions until the solid just dissolves.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the crystals in a vacuum oven.

Protocol 4: Reverse-Phase HPLC (RP-HPLC)

Principle: RP-HPLC is a high-resolution separation technique used for both analysis and purification.[8] It is particularly useful for final purity confirmation or for purifying small quantities of highly valuable material. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[9] More hydrophobic compounds are retained longer on the column.

Typical Conditions for Analysis and Purification:

-

Column: C18 bonded silica, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.

-

Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from low %B to high %B over 10-30 minutes.

-

Detection: UV detection, typically at 254 nm or a wavelength where the compound has maximum absorbance.